An In-depth Technical Guide to 4-(4-Bromophenoxy)butane-1-sulfonyl chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(4-Bromophenoxy)butane-1-sulfonyl chloride: Properties, Synthesis, and Applications
Introduction
4-(4-Bromophenoxy)butane-1-sulfonyl chloride is a bifunctional organic compound of significant interest to researchers in drug discovery and medicinal chemistry. Its structure, featuring a reactive sulfonyl chloride moiety and a bromophenoxy group, presents a versatile scaffold for the synthesis of novel therapeutic agents and chemical probes. The sulfonyl chloride group is a well-established precursor for the formation of sulfonamides, a privileged functional group in a wide array of clinically approved drugs. Concurrently, the bromophenoxy moiety offers a handle for further structural modifications through cross-coupling reactions, enabling the exploration of diverse chemical space.
This technical guide provides a comprehensive overview of the core physicochemical properties, reactivity, and handling of 4-(4-Bromophenoxy)butane-1-sulfonyl chloride, grounded in the established chemistry of sulfonyl chlorides.[1] It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₁₀H₁₂BrClO₃S | Derived from the chemical structure. |
| Molecular Weight | 327.62 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Based on analogous compounds like 1-butanesulfonyl chloride, which is a liquid.[2] The presence of the aromatic ring may increase the melting point. |
| Solubility | Soluble in a wide range of common organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate). Insoluble in water. | The hydrophobic butane chain and aromatic ring suggest poor water solubility.[3] It is expected to be soluble in non-polar and polar aprotic organic solvents. |
| Reactivity | Highly reactive towards nucleophiles. Moisture sensitive. | The sulfonyl chloride functional group is a potent electrophile, readily reacting with water, alcohols, and amines.[4] |
Spectral Characteristics: A Predictive Analysis
The structural elucidation of 4-(4-Bromophenoxy)butane-1-sulfonyl chloride can be achieved through a combination of spectroscopic techniques. Based on known spectral data for similar structures, the following characteristic signals can be anticipated:
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Infrared (IR) Spectroscopy : Strong characteristic absorption bands for the sulfonyl chloride group are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[5] Stretching bands for the C-O-C ether linkage would appear around 1250 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton spectrum would exhibit distinct multiplets for the butyl chain protons. The protons alpha to the sulfonyl chloride group would be the most deshielded, appearing at approximately 3.7 ppm.[5] The aromatic protons of the bromophenoxy group would appear in the aromatic region (around 7.0-7.5 ppm).
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¹³C NMR : The carbon spectrum would show signals for the four distinct carbons of the butyl chain and the carbons of the aromatic ring. The carbon bearing the bromine atom would be in the range of 115-120 ppm, and the carbon attached to the oxygen would be significantly deshielded.
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Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight. A characteristic isotopic pattern for the presence of both bromine and chlorine atoms would be a key diagnostic feature.
Synthesis and Reactivity
The synthesis of 4-(4-Bromophenoxy)butane-1-sulfonyl chloride can be envisioned through a multi-step sequence, likely starting from 4-bromophenol and a suitable four-carbon synthon. The final step would involve the formation of the sulfonyl chloride, a transformation that can be achieved through various established methods.[6][7]
Core Reactivity of the Sulfonyl Chloride Functional Group
The chemistry of 4-(4-Bromophenoxy)butane-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[1] This makes it a prime target for a wide range of nucleophiles.
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Reaction with Amines (Sulfonamide Formation) : This is arguably the most significant reaction of sulfonyl chlorides in medicinal chemistry. The reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, affords the corresponding sulfonamides.
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Reaction with Alcohols (Sulfonate Ester Formation) : In the presence of a base, sulfonyl chlorides react with alcohols to form sulfonate esters. This is a valuable transformation as it converts a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate).[1]
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Hydrolysis : Sulfonyl chlorides are sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid.[4] This necessitates careful handling and storage under anhydrous conditions.
Caption: Key reactions of 4-(4-Bromophenoxy)butane-1-sulfonyl chloride.
Experimental Protocols: A General Guideline
The following protocols are generalized procedures for the handling and reaction of sulfonyl chlorides and should be adapted based on the specific requirements of the reaction.
Protocol 1: General Procedure for Sulfonamide Synthesis
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Reaction Setup : To a solution of the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon), add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).
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Addition of Sulfonyl Chloride : Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 4-(4-Bromophenoxy)butane-1-sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise over 10-15 minutes.
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Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up : Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a typical sulfonamide synthesis.
Handling, Storage, and Safety
Sulfonyl chlorides are reactive and corrosive compounds that require careful handling to ensure safety and maintain their integrity.
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Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling sulfonyl chlorides.[8]
-
Ventilation : Handle in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[8]
-
Storage : Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.[9][10] Containers should be tightly sealed, and storage under an inert atmosphere is recommended to prevent hydrolysis.
-
Spill Response : In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[9] Neutralize any remaining residue with a sodium bicarbonate solution.
Conclusion
4-(4-Bromophenoxy)butane-1-sulfonyl chloride represents a valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its dual functionality allows for the introduction of the pharmacologically important sulfonamide group while providing a site for further molecular elaboration. A thorough understanding of its reactivity, coupled with stringent adherence to safe handling protocols, is paramount for its effective and safe utilization in the laboratory.
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